4-(2-methyl-5-propylpyrimidin-4-yl)phenol
Description
4-(2-methyl-5-propylpyrimidin-4-yl)phenol is an organic compound that features a pyrimidine ring substituted with a phenol group
Properties
IUPAC Name |
4-(2-methyl-5-propylpyrimidin-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-4-12-9-15-10(2)16-14(12)11-5-7-13(17)8-6-11/h5-9,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTLFPHFCDRYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1C2=CC=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-5-propylpyrimidin-4-yl)phenol typically involves the formation of the pyrimidine ring followed by the introduction of the phenol group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methyl-5-propylpyrimidine with phenol in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-5-propylpyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitro-substituted phenols
Scientific Research Applications
4-(2-methyl-5-propylpyrimidin-4-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-methyl-5-propylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phenol group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-5-ethylpyrimidin-4-yl)phenol
- 4-(2-methyl-5-butylpyrimidin-4-yl)phenol
- 4-(2-methyl-5-isopropylpyrimidin-4-yl)phenol
Uniqueness
4-(2-methyl-5-propylpyrimidin-4-yl)phenol is unique due to its specific alkyl substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing its interaction with molecular targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
